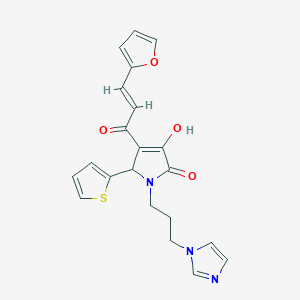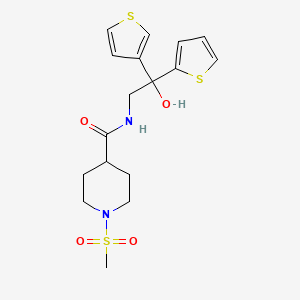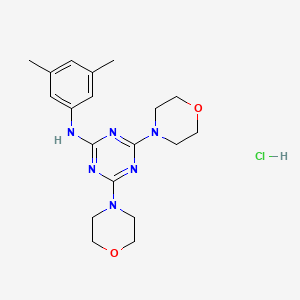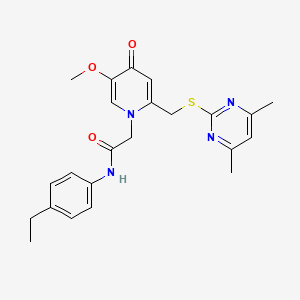
2-Nitro-4-phenoxyphenol
Overview
Description
2-Nitro-4-phenoxyphenol is a chemical compound with the molecular weight of 231.21 . It is a powder at room temperature . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The molecular formula of this compound is C12H9NO4 . The InChI code for this compound is 1S/C12H9NO4/c14-12-7-6-10 (8-11 (12)13 (15)16)17-9-4-2-1-3-5-9/h1-8,14H .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a melting point of 51-55 degrees Celsius .Scientific Research Applications
Electrochemical Reduction Mechanisms : A study investigated the electrochemical reduction of aromatic nitro compounds like 4-nitrobenzophenone, which can provide insights into the reduction mechanisms of compounds similar to 2-Nitro-4-phenoxyphenol. This research is essential for understanding the electrochemical behaviors of these compounds in different pH conditions (Laviron, Meunier-Prest, & Lacasse, 1994).
Degradation of Nitrophenol Compounds : Another study focused on the degradation of nitrophenol compounds, which is closely related to environmental pollution and treatment. The research identified and characterized a novel gene cluster responsible for the degradation of p-nitrophenol in a gram-positive bacterium, offering insights into bioremediation methods for similar compounds (Kitagawa, Kimura, & Kamagata, 2004).
Photocatalytic Degradation Studies : Research on the photocatalytic degradation of nitrophenols using TiO2 in aqueous suspensions highlights the potential for environmental remediation of water pollutants similar to this compound. This study helps understand the degradation pathways and the role of hydroxyl radicals in this process (Paola et al., 2003).
Gas-Phase Reactions of Phenol Compounds : A study on the gas-phase reaction of phenol with NO3 radicals produced nitration products like 2-nitrophenol. This research provides insights into the atmospheric chemistry and environmental impact of nitrophenol compounds (Bolzacchini et al., 2001).
Graphene-Based Catalysis for Nitro Compounds : Recent progresses in graphene-based (photo)catalysts for the reduction of nitro compounds were explored in a study, offering applications in synthesizing amines from nitroarenes. This is significant for organic chemistry and environmental concerns (Nasrollahzadeh et al., 2020).
Role of Cytochrome P-450 Isozymes : The hydroxylation of p-nitrophenol by rabbit ethanol-inducible cytochrome P-450 isozyme 3a was studied, highlighting the enzymatic mechanisms relevant to the metabolism of nitrophenol compounds (Koop, 1986).
Safety and Hazards
The safety information for 2-Nitro-4-phenoxyphenol indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
Mechanism of Action
Target of Action
It is known that nitrophenols, in general, can interact with various biological targets, including proteins and dna, leading to changes in their structure and function .
Mode of Action
2-Nitro-4-phenoxyphenol is an organic compound that can be synthesized by nitrating 2-nitrophenol with nitrous acid . It reacts with oxygen to form nitrogen, nitrous oxide, and benzoquinone
Biochemical Pathways
The nitration of 4-chlorophenol into 2-nitro-4-chlorophenol in the presence of irradiated nitrate and nitrite in aqueous solution involves the radical ˙NO2 . This suggests that this compound might also be involved in similar nitration pathways.
Pharmacokinetics
As such, the impact of these properties on the bioavailability of this compound is currently unknown .
Result of Action
It is known that the compound reacts with oxygen to form nitrogen, nitrous oxide, and benzoquinone . These reaction products could potentially have various effects at the molecular and cellular levels.
properties
IUPAC Name |
2-nitro-4-phenoxyphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO4/c14-12-7-6-10(8-11(12)13(15)16)17-9-4-2-1-3-5-9/h1-8,14H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVFPTCXTEHFQGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC(=C(C=C2)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,6-dimethylphenyl)-2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2904382.png)


![3-(4-methoxyphenyl)-9-(2,2,6,6-tetramethylpiperidin-4-yl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2904386.png)

![8-(5-(3-Methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2904389.png)

![6-{[(Tert-butoxy)carbonyl]amino}spiro[2.5]octane-5-carboxylic acid](/img/structure/B2904391.png)



![1-(furan-2-carbonyl)-6-(piperidin-1-ylsulfonyl)benzo[cd]indol-2(1H)-one](/img/structure/B2904397.png)
![(E)-2-[4-[2-(1,3-dioxoisoindol-2-yl)ethyl]-1,3-thiazol-2-yl]-3-[4-[[3-(trifluoromethyl)phenyl]methoxy]phenyl]prop-2-enenitrile](/img/structure/B2904398.png)
![3-chloro-N-(5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide](/img/structure/B2904400.png)